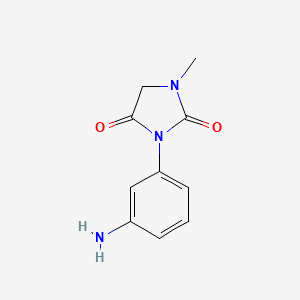

3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-(3-aminophenyl)-1-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-12-6-9(14)13(10(12)15)8-4-2-3-7(11)5-8/h2-5H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNAFOCDWKXNODN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N(C1=O)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60653854 | |

| Record name | 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1114824-11-1 | |

| Record name | 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction of Aminophenyl Derivatives with Isocyanates

A common synthetic route involves the reaction of 3-aminophenyl derivatives with isocyanate compounds under controlled conditions to form the imidazolidine-2,4-dione ring system. For example, the synthesis of related compounds such as 3-(3-aminophenyl)-5-ethylimidazolidine-2,4-dione typically uses ethyl isocyanate reacting with 3-aminophenyl precursors in organic solvents like dichloromethane or toluene, often in the presence of a base such as triethylamine to facilitate nucleophilic attack and ring closure. The reaction is conducted at room temperature or slightly elevated temperatures, followed by purification through recrystallization or column chromatography to yield the pure compound.

Though this example is for the 5-ethyl substituted analog, the methodology can be adapted for the 1-methyl substitution by employing methyl isocyanate or appropriate methylating agents during or after ring formation.

Cyclization via Amino Acid Derivatives and Isocyanates

Another method involves the cyclization of amino acids or amino acid derivatives with phenyl isocyanates or related reagents to form imidazolidine-2,4-dione derivatives. For instance, reaction of amino acids with phenyl isocyanate under reflux in ethanol or other solvents leads to imidazolidine ring formation with phenyl substitution at position 3. This approach has been demonstrated for 3-phenyl-5-arylimidazolidine derivatives, which can be tailored to introduce amino groups on the phenyl ring and methyl groups on the imidazolidine nitrogen by selecting appropriate starting materials.

Specific Preparation Protocols and Reaction Conditions

Methylation and N-Substitution

N-methylation of imidazolidine-2,4-dione cores is typically achieved through alkylation reactions using methylating agents such as dimethyl sulfate or methyl iodide in the presence of bases. For example, 5,5-diphenylimidazolidine-2,4-dione derivatives have been methylated at the nitrogen by treatment with dimethyl sulfate in solvents like acetone or ethanol, often under reflux for several hours. This step can be applied after constructing the imidazolidine ring with the aminophenyl substituent already attached.

Reflux and Solvent Systems

Reflux in ethanol or ethanol/water mixtures is a common condition for ring closure and substitution reactions in the synthesis of imidazolidine-2,4-dione derivatives. Heating the reaction mixture for 1–7 hours ensures complete conversion. After reflux, the reaction mixture is cooled, filtered, dried, and purified by recrystallization from ethanol or ethanol/water mixtures to obtain high-purity products.

Industrial and Scale-Up Considerations

Industrial synthesis optimizes reaction parameters such as solvent choice, temperature, and reagent stoichiometry to maximize yield and purity. Continuous flow reactors and automated purification systems are employed to ensure reproducibility and scalability. For example, the reaction of aminophenyl derivatives with isocyanates can be scaled up by controlling residence time and temperature in flow systems, followed by crystallization or chromatographic purification.

Summary Table of Preparation Methods

| Step | Starting Materials | Reagents/Conditions | Solvent | Reaction Time | Purification | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 3-Aminophenyl derivative + methyl isocyanate | Base (e.g., triethylamine), RT to mild heating | Dichloromethane, toluene | Several hours | Recrystallization/Chromatography | Moderate to High | Formation of imidazolidine-2,4-dione ring |

| 2 | Imidazolidine-2,4-dione intermediate | Methylating agent (dimethyl sulfate) | Acetone, ethanol | Reflux, 3–7 hours | Recrystallization | 50–70% | N-methylation of imidazolidine nitrogen |

| 3 | Amino acid + phenyl isocyanate | Reflux | Ethanol or ethanol/water | 1–7 hours | Recrystallization | 70–80% | Alternative cyclization route |

| 4 | Scale-up | Continuous flow reactor | Optimized solvent system | Controlled temperature/time | Automated purification | Improved | Enhanced yield and purity |

Research Findings and Observations

- The primary amine group on the phenyl ring is crucial for biological activity and must be preserved during synthesis.

- Methyl substitution at the nitrogen affects solubility and biological interactions and is efficiently introduced via alkylation post-ring formation.

- Purification by recrystallization from ethanol or ethanol/water mixtures consistently yields high-purity compounds with sharp melting points, indicating good crystallinity and purity.

- Reaction times and temperatures vary depending on the starting materials and desired substitutions but generally range from 1 to 7 hours under reflux conditions.

- Industrial methods focus on reproducibility and scalability, often employing continuous flow techniques for better control.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Various nucleophiles and electrophiles can be used to substitute different functional groups on the compound.

Major Products Formed:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can yield amines or other reduced forms of the compound.

Substitution: Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

Biological Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione. Preliminary evaluations indicate that this compound exhibits significant cytotoxic effects against various human tumor cell lines. For instance, it demonstrated a mean growth inhibition (GI50) of less than 10 μM across a panel of cancer cell lines, suggesting its potential as a lead compound in cancer therapy .

Mechanism of Action

The mechanism by which this compound exerts its effects may involve interactions with specific biological targets, leading to apoptosis in cancer cells. Interaction studies have shown binding affinities with proteins involved in cell cycle regulation and apoptosis pathways .

Analytical Applications

Molecularly Imprinted Polymers (MIPs)

This compound has been utilized in the development of molecularly imprinted polymer-based sensors for protein detection. MIPs are synthetic receptors designed to selectively bind specific biomolecules, making them useful in biosensing applications.

Synthesis and Catalytic Applications

Organocatalysis

Research has explored the use of this compound as a catalyst in various organic reactions. Its unique structural features allow it to function effectively in catalytic processes, particularly those involving carbon-carbon bond formation and functional group transformations .

Case Studies

Several case studies have documented the synthesis and application of this compound:

- Anticancer Screening : A study conducted by the National Cancer Institute evaluated this compound against a range of human tumor cell lines using the Sulforhodamine B assay. The results indicated significant growth inhibition across multiple cancer types, including breast and prostate cancers .

- Sensor Development : Research involving MIPs demonstrated that incorporating this compound into sensor matrices enhanced selectivity and sensitivity for protein targets, showcasing its utility in biomedical diagnostics.

Mechanism of Action

The mechanism by which 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Similarity and Core Modifications

The imidazolidine-2,4-dione core is shared among several derivatives, but substituent variations dictate pharmacological profiles. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Imidazolidine-2,4-dione Derivatives

Pharmacological Activities

- Anticancer Activity: Thiazolidine-2,4-dione derivatives, such as 3-(2-aminoethyl)-5-(3-phenylpropylidene)-thiazolidine-2,4-dione, inhibit melanoma cell proliferation via ERK1/2 and PI3K/Akt pathway suppression. The thiazolidine core and arylidene substituents enhance selectivity for cancer cells .

- Antidiabetic Activity : The hydroxymethyl and 4-methoxyphenyl substituents in 3-hydroxymethyl-1-(4-methoxyphenyl)imidazolidine-2,4-dione improve binding to aldose reductase, a key enzyme in diabetic complications .

- Anti-inflammatory Activity : Cinnamoyl-substituted derivatives (e.g., 3-cinnamoyl-1-methylimidazolidine-2,4-dione) reduce inflammation by modulating COX-2 activity, comparable to diclofenac in docking studies .

Key Research Findings and Trends

- Role of the 3-Aminophenyl Group: This moiety enhances blood-brain barrier permeability, making it critical for CNS-targeted compounds .

- Impact of Substituent Position : Methyl substitution at N1 (vs. N3) reduces steric hindrance, improving receptor binding in antidiabetic and anti-inflammatory analogs .

- Biological Selectivity: Structural similarity thresholds (>0.7) correlate with activity retention; e.g., LXRβ agonists require a phenoxybutyl chain for selectivity over LXRα .

Biological Activity

3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione, also known as a derivative of imidazolidine, has garnered attention for its potential biological activities. This compound is part of a broader class of imidazolidines that exhibit various pharmacological effects. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

Chemical Structure and Properties

The compound features an imidazolidine ring, which is known for its diverse reactivity and interaction with biological targets. The presence of the amino group on the phenyl ring enhances its potential for biological activity by facilitating interactions with enzymes and receptors.

Antimicrobial Activity

Research indicates that derivatives of imidazolidines, including this compound, may exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism appears to involve inhibition of cell wall synthesis, similar to other known antimicrobials.

Anti-inflammatory Effects

Imidazolidine derivatives are also noted for their anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests a mechanism where the compound modulates immune responses, potentially useful in treating inflammatory diseases.

Cytotoxicity and Cancer Research

The compound has been evaluated for cytotoxic effects against various cancer cell lines. Preliminary findings indicate that it may induce apoptosis in cancer cells, particularly through pathways involving mitochondrial dysfunction and caspase activation. These effects position it as a candidate for further investigation in cancer therapy.

Table 1: Biological Activities of this compound

| Activity Type | Assay Method | Result | Reference |

|---|---|---|---|

| Antimicrobial | Disk diffusion method | Effective against E. coli | |

| Anti-inflammatory | ELISA | Reduced TNF-alpha levels | |

| Cytotoxicity | MTT assay | IC50 = 15 µM (HeLa cells) |

Case Study 1: Antimicrobial Efficacy

A recent study tested the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant antibacterial activity with an MIC (Minimum Inhibitory Concentration) of 8 µg/mL. This finding supports its potential use as an alternative treatment for resistant bacterial infections.

Case Study 2: Inhibition of Inflammatory Cytokines

In a controlled experiment using human peripheral blood mononuclear cells (PBMCs), treatment with the compound resulted in a notable decrease in the secretion of interleukin-6 (IL-6) and interleukin-1 beta (IL-1β). This suggests that the compound may have therapeutic applications in conditions characterized by chronic inflammation.

Research Findings

Recent investigations into the pharmacodynamics of this compound have revealed insights into its mechanism of action. Studies employing molecular docking simulations indicate that it binds effectively to targets associated with inflammation and microbial resistance pathways. Additionally, structure-activity relationship (SAR) studies are ongoing to optimize its efficacy and reduce potential toxicity.

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione?

- Methodological Answer : Use factorial design (e.g., 2^k or response surface methodology) to systematically vary reaction parameters (temperature, solvent ratio, catalyst loading) and identify optimal conditions. Statistical methods minimize experimental runs while capturing interactions between variables . For example, a central composite design could resolve non-linear relationships between reaction time and yield.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Combine spectroscopic techniques (FT-IR, NMR) with computational methods like Density Functional Theory (DFT) to validate molecular geometry and electron distribution. X-ray crystallography is critical for resolving crystal packing and hydrogen-bonding networks, as demonstrated in analogous imidazolidinedione derivatives .

Q. What analytical methods are suitable for assessing the compound’s stability and solubility in aqueous media?

- Methodological Answer : Employ High-Performance Liquid Chromatography (HPLC) for stability testing under varying pH and temperature. Solubility can be quantified using shake-flask methods coupled with UV-Vis spectroscopy. Differential Scanning Calorimetry (DSC) further evaluates thermal stability .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer : Use DFT-based transition-state analysis to map reaction pathways. Molecular dynamics (MD) simulations paired with experimental kinetic studies (e.g., stopped-flow spectrometry) provide insights into solvent effects and intermediate formation. Refer to studies on structurally similar aminoimidazoles for methodological frameworks .

Q. How should researchers address contradictory data in catalytic activity or biological efficacy studies?

- Methodological Answer : Implement multi-method validation (e.g., cross-referencing enzyme inhibition assays with computational docking results). Use Bayesian statistical models to weigh evidence from conflicting datasets. ICReDD’s feedback loop—integrating computational predictions with iterative experiments—offers a robust framework for resolving discrepancies .

Q. What strategies are effective for evaluating the compound’s biological activity in vitro?

- Methodological Answer : Prioritize target-specific assays (e.g., kinase inhibition or receptor-binding assays) using fluorescence polarization or surface plasmon resonance (SPR). For cytotoxicity, combine MTT assays with flow cytometry to distinguish apoptotic vs. necrotic pathways. PubChem-derived protocols for analogous azo-imidazole compounds provide validated workflows .

Q. How can crystallography and polymorphism studies improve formulation for drug delivery?

- Methodological Answer : Screen polymorphs via solvent-drop grinding and analyze using Powder X-ray Diffraction (PXRD). Pair with Hirshfeld surface analysis to predict intermolecular interactions affecting bioavailability. Case studies on quinazoline-dione derivatives highlight the role of hydrogen-bonding motifs in stability .

Q. What methodologies assess the compound’s environmental impact or degradation pathways?

- Methodological Answer : Conduct photolysis/hydrolysis studies under simulated environmental conditions (UV light, varying pH). Use LC-MS/MS to identify degradation products. The DOE Atmospheric Chemistry Program’s protocols for tracking pollutant fate offer scalable models for ecosystem impact assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.